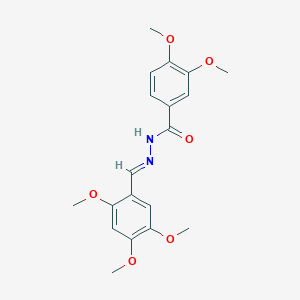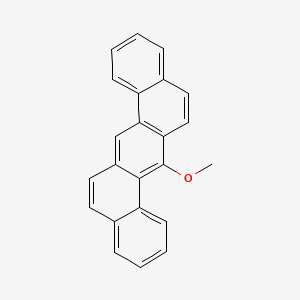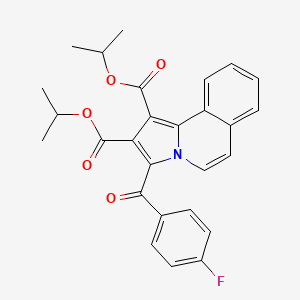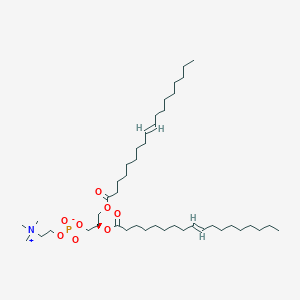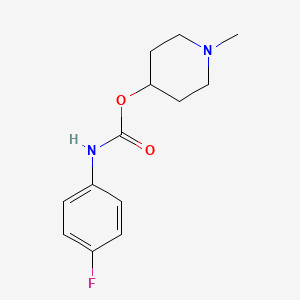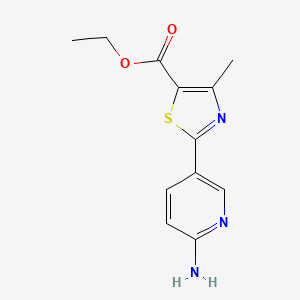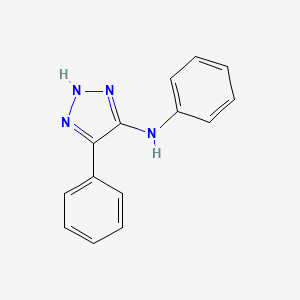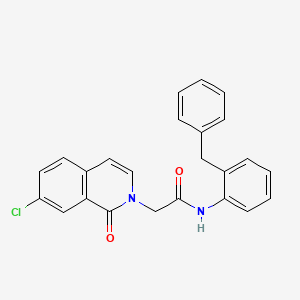
Diethyl 2-(diethoxymethyl)-3-formylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(diethoxymethyl)-3-formylbutanedioate is an organic compound with the molecular formula C14H24O7 It is a diester derivative of butanedioic acid, featuring ethoxy and formyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(diethoxymethyl)-3-formylbutanedioate can be synthesized through a multi-step process. One common method involves the condensation of diethyl malonate with ethyl formate in the presence of a base, followed by the addition of diethyl oxalate. The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(diethoxymethyl)-3-formylbutanedioate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Diethyl 2-(diethoxymethyl)-3-carboxybutanedioate.
Reduction: Diethyl 2-(diethoxymethyl)-3-hydroxybutanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-(diethoxymethyl)-3-formylbutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2-(diethoxymethyl)-3-formylbutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical reactions, potentially modulating the activity of target proteins and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Diethyl 2-(diethoxymethyl)-3-formylbutanedioate can be compared with other similar compounds, such as:
Diethyl malonate: A simpler diester with similar reactivity but lacking the formyl group.
Diethyl oxalate: Another diester used in organic synthesis, but with different functional groups.
Ethyl formate: A related ester with a simpler structure and different reactivity profile.
The uniqueness of this compound lies in its combination of ethoxy and formyl groups, which confer distinct chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
73926-95-1 |
|---|---|
Formule moléculaire |
C14H24O7 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
diethyl 2-(diethoxymethyl)-3-formylbutanedioate |
InChI |
InChI=1S/C14H24O7/c1-5-18-12(16)10(9-15)11(13(17)19-6-2)14(20-7-3)21-8-4/h9-11,14H,5-8H2,1-4H3 |
Clé InChI |
VWMWTNGQVQUUPC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(C(C=O)C(=O)OCC)C(=O)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline](/img/structure/B11940834.png)
